3-[(CYCLOPROPYLMETHYL)(PROPYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE
Description
3-[(Cyclopropylmethyl)(propyl)amino]-N~1~-(4-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropylmethyl group, a propyl group, and a 4-fluorophenyl group attached to a propanamide backbone.
Properties
Molecular Formula |
C16H23FN2O |
|---|---|
Molecular Weight |
278.36 g/mol |
IUPAC Name |
3-[cyclopropylmethyl(propyl)amino]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H23FN2O/c1-2-10-19(12-13-3-4-13)11-9-16(20)18-15-7-5-14(17)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H,18,20) |
InChI Key |
YRGRUSHRRKAXGY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC(=O)NC1=CC=C(C=C1)F)CC2CC2 |
Canonical SMILES |
CCCN(CCC(=O)NC1=CC=C(C=C1)F)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylmethyl)(propyl)amino]-N~1~-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a cyclopropylcarbene precursor.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base.
Attachment of the 4-Fluorophenyl Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with an appropriate nucleophile.
Formation of the Propanamide Backbone: The final step involves the amidation reaction, where the amine group is reacted with a propanoyl chloride derivative to form the propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylmethyl)(propyl)amino]-N~1~-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(Cyclopropylmethyl)(propyl)amino]-N~1~-(4-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethyl)(propyl)amino]-N~1~-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Cyclopropylmethyl)(ethyl)amino]-N~1~-(4-fluorophenyl)propanamide
- 3-[(Cyclopropylmethyl)(propyl)amino]-N~1~-(4-chlorophenyl)propanamide
- 3-[(Cyclopropylmethyl)(propyl)amino]-N~1~-(4-bromophenyl)propanamide
Uniqueness
3-[(Cyclopropylmethyl)(propyl)amino]-N~1~-(4-fluorophenyl)propanamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
